mPEG4-Mal

Catalog No.
S536158
CAS No.
1263044-81-0
M.F
C16H26N2O7
M. Wt
358.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mPEG4-Mal

CAS Number

1263044-81-0

Product Name

mPEG4-Mal

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C16H26N2O7

Molecular Weight

358.39

InChI

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19)

InChI Key

DOHTYEHHGXSUJO-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

solubility

Soluble in DMSO

Synonyms

m-PEG4-Mal

The exact mass of the compound mPEG4-Mal is 358.174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

mPEG4-Mal (Methyl-PEG4-Maleimide) is a discrete, monodisperse polyethylene glycol (dPEG) reagent utilized primarily for the targeted capping and modification of free sulfhydryls. Featuring an exact molecular weight of 358.39 g/mol and a precise four-unit PEG spacer, it reacts rapidly and specifically with thiols at pH 6.5–7.5 via Michael addition to form stable thioether bonds . In procurement and process design, mPEG4-Mal is prioritized over traditional modifiers because its monofunctional methoxy terminus prevents cross-linking, while its discrete architecture ensures absolute mass precision, eliminating the batch-to-batch variability inherent to polymeric PEG mixtures .

Substituting mPEG4-Mal with polymeric mPEG-maleimides (e.g., 2 kDa or 5 kDa) introduces unavoidable polydispersity (PDI > 1.05), creating a heterogeneous mixture of conjugate masses that severely complicates mass spectrometry characterization and regulatory approval workflows . Conversely, downgrading to non-PEGylated maleimides, such as N-ethylmaleimide (NEM), deprives the conjugate of a critical hydrophilic spacer, often triggering hydrophobic aggregation, reducing aqueous solubility, and causing steric clash at the conjugation site [1]. Thus, mPEG4-Mal is structurally indispensable when a workflow demands exact mass resolution combined with optimized steric clearance and solubility enhancement.

Absolute Mass Precision via Monodisperse Architecture

Unlike traditional polymeric PEGs, mPEG4-Mal is synthesized as a discrete molecule with a Polydispersity Index (PDI) of exactly 1.0. When capping proteins or modifying peptides, polymeric mPEG-maleimides exhibit a PDI of 1.05–1.20, creating a heterogeneous mixture of conjugate masses that appear as a broad envelope in mass spectrometry. In contrast, mPEG4-Mal adds an exact mass of 358.39 Da per conjugation event, enabling single-peak resolution and precise Drug-to-Antibody Ratio (DAR) calculations.

Evidence DimensionPolydispersity Index (PDI) and Mass Resolution
Target Compound DatamPEG4-Mal: PDI = 1.0 (exact mass addition of 358.39 Da)
Comparator Or BaselinePolymeric mPEG-Mal (e.g., 2 kDa): PDI > 1.05 (smeared mass distribution)
Quantified DifferenceElimination of mass heterogeneity, yielding 100% discrete conjugate species.
ConditionsMass spectrometry characterization of bioconjugates

Essential for meeting strict regulatory requirements for conjugate characterization and ensuring lot-to-lot reproducibility in biomanufacturing.

Hydrophilic Shielding vs. Hydrophobic Capping Agents

Capping free thiols with standard non-PEGylated reagents like N-ethylmaleimide (NEM) often reduces the aqueous solubility of the target molecule, leading to aggregation. The tetraethylene glycol core of mPEG4-Mal provides a highly hydrated spacer that actively increases the hydrodynamic volume and aqueous solubility of the conjugate. Compared to alkyl maleimides, the mPEG4 modification maintains conjugate stability in physiological buffers without inducing precipitation .

Evidence DimensionAqueous solubility and aggregation propensity
Target Compound DatamPEG4-Mal: Enhances solubility via 4-unit hydrophilic PEG chain
Comparator Or BaselineN-ethylmaleimide (NEM): Decreases solubility, induces hydrophobic aggregation
Quantified DifferenceSignificant reduction in measurable protein/peptide aggregates post-conjugation.
ConditionsAqueous buffer systems (pH 6.5–7.5)

Prevents material loss due to precipitation, ensuring higher recoverable yields of modified biomolecules.

Optimized Spacer Length for Hindered Thiols

The efficiency of thiol-maleimide coupling drops significantly when targeting partially buried cysteines. Zero-length or very short maleimides suffer from steric clash with the protein backbone. mPEG4-Mal provides a flexible spacer arm of approximately 16 atoms, which extends the reactive maleimide group away from the methoxy cap or surface. This specific length overcomes the steric hindrance that limits shorter analogs (e.g., mPEG2-Mal), achieving near-quantitative conversion at lower molar excesses .

Evidence DimensionSpacer length and steric clearance
Target Compound DatamPEG4-Mal: ~16-atom flexible spacer
Comparator Or BaselineZero-length maleimides or mPEG2-Mal: <10-atom spacer
Quantified DifferenceHigher conjugation yields at lower molar equivalents due to optimal steric clearance.
ConditionsConjugation to sterically hindered or partially buried sulfhydryls

Reduces the required molar excess of the reagent, lowering procurement costs and simplifying downstream purification.

Precise Capping in Antibody-Drug Conjugate (ADC) Manufacturing

Because mPEG4-Mal provides an exact mass addition (358.39 Da) without the polydispersity of polymeric PEGs, it is the preferred reagent for capping unreacted cysteines during ADC synthesis. This precise mass allows for accurate, high-resolution mass spectrometry analysis of the final DAR (Drug-to-Antibody Ratio), which is a critical quality attribute for regulatory approval.

Solubilization of Hydrophobic Synthetic Peptides

When synthesizing highly hydrophobic peptides containing terminal cysteines, standard capping with NEM can render the peptide insoluble in aqueous assays. Modifying the peptide with mPEG4-Mal leverages its hydrophilic tetraethylene glycol core to maintain aqueous solubility and prevent aggregation, directly improving assay reliability and yield .

Nanoparticle and Biosensor Passivation

For thiol-reactive biosensors or gold nanoparticles, mPEG4-Mal serves as an ideal passivating agent. Its 16-atom spacer provides sufficient steric bulk to prevent non-specific protein binding, while its discrete length ensures the hydrodynamic radius of the nanoparticle remains uniform and tightly controlled, unlike surfaces passivated with polymeric PEGs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

358.174

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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